Imidazo[1,2-a]pyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNULKDCIHSVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562897 | |
| Record name | Imidazo[1,2-a]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112566-20-8 | |
| Record name | Imidazo[1,2-a]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
General Overview of Imidazo 1,2 a Pyridin 2 Ol Within the Imidazopyridine Class
Classic and Recent Synthetic Strategies
The synthesis of imidazo[1,2-a]pyridines has evolved significantly over the years. Classic strategies predominantly rely on the condensation of 2-aminopyridines with various carbonyl compounds. nih.gov The most popular and frequently utilized method is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds. royalsocietypublishing.orgarabjchem.orgrsc.org
More recent strategies have focused on improving efficiency, atom economy, and environmental friendliness. These include the development of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which allow for the rapid construction of complex molecules in a single step. nih.govresearchgate.net Transition-metal-catalyzed reactions and metal-free protocols have also emerged as powerful tools for synthesizing and functionalizing the imidazo[1,2-a]pyridine core. acs.orgorganic-chemistry.orgbeilstein-journals.org These modern approaches often provide access to a diverse range of derivatives under milder conditions than traditional methods. sci-hub.se
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of the imidazo[1,2-a]pyridine ring system. These reactions typically involve the formation of the fused imidazole (B134444) ring through the reaction of a 2-aminopyridine with a suitable electrophilic partner, leading to cyclization and subsequent dehydration.
The reaction between 2-aminopyridines and α-halogenocarbonyl compounds is a traditional and widely exploited method for preparing imidazo[1,2-a]pyridines. nih.govrsc.orgacs.org The generally accepted mechanism begins with the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen on the α-carbon of the halogenocarbonyl compound. royalsocietypublishing.orgroyalsocietypublishing.orgscielo.br This initial step forms a crucial N-phenacylpyridinium bromide intermediate. royalsocietypublishing.org Following this, an intramolecular cyclization occurs, which can be mediated by a base or heat, to form a key intermediate, tetrahydrothis compound . royalsocietypublishing.orgnih.govacs.org The final step involves the elimination of water (dehydration) from this intermediate to yield the stable, aromatic imidazo[1,2-a]pyridine product. royalsocietypublishing.org
A prominent example of this synthetic strategy is the reaction of 2-aminopyridines with substituted phenacyl bromides to produce 2-arylimidazo[1,2-a]pyridines. royalsocietypublishing.orgnanobioletters.comarabjchem.org This reaction has been performed under various conditions, employing different catalysts, bases, and solvents to optimize yields and reaction times. royalsocietypublishing.orgnanobioletters.comarabjchem.org For instance, the reaction can be effectively catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in aqueous ethanol (B145695) at room temperature, providing good to excellent yields. royalsocietypublishing.orgroyalsocietypublishing.org Other catalysts, such as MgO and copper silicate, have also been successfully used in aqueous or ethanolic media, respectively. nanobioletters.comarabjchem.org
Table 1: Synthesis of 2-Arylimidazo[1,2-a]pyridines via Reaction with Phenacyl Bromides
| 2-Aminopyridine Reactant | Phenacyl Bromide Reactant | Catalyst/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Phenacyl bromide | DBU | Aqueous Ethanol | 80 | royalsocietypublishing.org |
| 2-Aminopyridine | 4-Chlorophenacyl bromide | MgO | Water | 95 | arabjchem.org |
| 2-Aminopyridine | Phenacyl bromide | Copper Silicate | Ethanol | 94 | nanobioletters.com |
| 2-Amino-5-chloropyridine | Phenacyl bromide | DBU | Aqueous Ethanol | 70 | royalsocietypublishing.org |
| 2-Amino-3-methylpyridine | Phenacyl bromide | DBU | Aqueous Ethanol | 69 | royalsocietypublishing.org |
To enhance the environmental compatibility of the synthesis, catalyst-free versions of the condensation between 2-aminopyridines and α-halogenocarbonyl compounds have been developed. nih.govacs.org These methods often rely on thermal energy to drive the reaction forward. An efficient protocol involves simply heating the mixture of reactants at 60°C without any additional catalyst or solvent, affording the desired products in excellent yields. scielo.br Alternatively, the reaction can be carried out in a high-boiling solvent such as dimethylformamide (DMF) or ethanol at reflux. nih.govacs.org These approaches are simple, cost-effective, and minimize chemical waste. scielo.brrsc.org
Table 2: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines
| Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, α-Bromoacetophenone | 60 °C, Solvent-free | 20 min | 91 | scielo.br |
| 2-Aminopyridine, Ethyl bromopyruvate | Reflux | Not Specified | Not Specified | nih.gov |
| 2-Aminopyridines, Bromoacetophenones | Reflux | Not Specified | Not Specified | acs.org |
Molecular iodine has emerged as an inexpensive, non-toxic, and efficient metal-free catalyst for the synthesis of imidazo[1,2-a]pyridines. acs.orgnih.gov Iodine can catalyze one-pot, three-component reactions involving 2-aminopyridines, ketones, and an isocyanide. rsc.org In some protocols, iodine is believed to trigger the cleavage of N–O bonds in oxime esters to generate reactive radicals that couple with pyridines. acs.org Other methods use iodine to facilitate the in situ generation of an iodoacetophenone from an acetophenone, which then reacts with the 2-aminopyridine. nih.govacs.org An ultrasonication-assisted, iodine-catalyzed three-component coupling of 2-aminopyridines, acetophenones, and dimedone in water has been shown to produce high yields in a short time. nih.gov
Table 3: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactants | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, Acetophenone, Dimedone | I₂ | Ultrasonication, Water | Up to 96 | nih.gov |
| 2-Aminopyridines, Ketones, Sulfonyl hydrazides | I₂, PPh₃ | Not Specified | Not Specified | acs.org |
| 2-Aminopyridines, Nitroalkenes | I₂, H₂O₂ | Aqueous H₂O₂ | Not Specified | acs.org |
| 2-Aminopyridine, 2-Picoline, tert-Butyl isocyanide | I₂ | 100 °C | 85 | rsc.org |
The condensation of 2-aminopyridines with aldehydes is a key feature of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, one of the most widely used protocols for synthesizing substituted imidazo[1,2-a]pyridines. nih.govresearchgate.net This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net The GBB reaction is a powerful tool in medicinal chemistry as it allows for the rapid generation of molecular diversity from simple starting materials in a single, atom-economical step. nih.govmdpi.com A variety of catalysts, including ammonium (B1175870) chloride, perchloric acid, and various heteropolyacids, have been employed to promote this transformation under mild conditions. nih.govresearchgate.netmdpi.com
Table 4: Synthesis of Imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction
| Aldehyde | Isocyanide | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | Methanol | Room Temp | 82 | mdpi.commdpi.com |
| 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | Methanol | Microwave, 60 °C | 89 | mdpi.com |
| Various | Various | Perchloric acid | Not Specified | Not Specified | Not Specified | nih.gov |
| Various | Various | Ammonium chloride | Ethanol | Room Temp or slight heat | Not Specified | nih.gov |
With 2-Aminopyridines and Aldehydes
Groebke–Blackburn–Bienaymé Reaction (Three-Component)
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a highly efficient and widely utilized three-component reaction for constructing the imidazo[1,2-a]pyridine framework. researchgate.netacs.org First reported independently by Groebke, Blackburn, and Bienaymé in 1998, this acid-catalyzed reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.net This methodology is particularly notable for its ability to rapidly generate molecular diversity from readily available starting materials. researchgate.netnih.gov
The GBB-3CR is recognized as one of the best methodologies for synthesizing imidazo[1,2-a]pyridine-3-amines. mdpi.com The reaction can be catalyzed by both Brønsted and Lewis acids, with scandium triflate being a notable example of an effective catalyst. researchgate.netresearchgate.net Research has also explored the use of greener catalysts, such as ammonium chloride, which has been shown to produce moderate yields at room temperature in methanol. mdpi.com The versatility of the GBB-3CR allows for the incorporation of various functional groups by modifying any of the three starting components, making it a cornerstone in the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives. researchgate.netmdpi.com The reaction's efficiency can be enhanced through the use of alternative energy sources, such as microwave irradiation, which leads to accelerated and cleaner processes. mdpi.com
A typical GBB-3CR process is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
|---|
Catalyst-Free Condensation
Catalyst-free condensation reactions offer an environmentally benign and straightforward approach to synthesizing imidazo[1,2-a]pyridines. A prominent example is the reaction between 2-aminopyridines and α-haloketones, which can proceed efficiently without any added catalyst or solvent. scielo.brresearchgate.net In this method, simply heating a mixture of the two reactants is sufficient to produce the desired products in good to excellent yields. researchgate.net The reaction is believed to involve the initial nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration. scielo.br
This solvent-free approach has been successfully applied to a range of substrates. For instance, α-bromoacetophenone reacts with 2-aminopyridine upon heating to 60°C for just 20 minutes to afford 2-phenylimidazo[1,2-a]pyridine (B181562) in 91% yield. researchgate.net The method tolerates various functional groups on both the aminopyridine and the α-haloketone. researchgate.net Catalyst-free versions of this condensation have also been reported in high-boiling solvents like dimethylformamide (DMF), either at room temperature with a base or at reflux without one. acs.orgnih.gov
With 2-Aminopyridines and Ketones
The reaction of 2-aminopyridines with ketones is a fundamental and versatile method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov This transformation has been achieved using a wide array of catalytic systems and reaction conditions, highlighting its adaptability. organic-chemistry.org
One approach involves a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org This method can also be used to form alkenyl-substituted imidazo[1,2-a]pyridines by using unsaturated ketones. organic-chemistry.org Another innovative technique is an electrochemical intermolecular C–N bond formation and cyclization, which uses catalytic hydriodic acid as a redox mediator in ethanol, avoiding the need for external oxidants. rsc.org
More environmentally friendly methods have also been developed, such as an ultrasound-assisted C-H functionalization using a KI/tert-butyl hydroperoxide (TBHP) system in water, which proceeds without a metal catalyst or base. organic-chemistry.org The table below summarizes various catalytic systems employed for this synthesis.
| Catalyst/Reagent System | Oxidant | Solvent | Key Features |
| CuI | Air | Varies | Aerobic oxidation, broad functional group tolerance. organic-chemistry.org |
| Hydriodic acid (catalytic) | Electrochemical | Ethanol | Environmentally benign, no external oxidant. rsc.org |
| KI/TBHP | TBHP | Water | Ultrasound-assisted, metal-free, base-free. organic-chemistry.org |
| Flavin/Iodine | Air | Varies | Dual catalytic system, aerobic oxidation. organic-chemistry.org |
| CBrCl₃ | - | Varies | CBrCl₃ acts as a bromine source shuttle. organic-chemistry.org |
With 2-Aminopyridines and Other Carbonyl Compounds (e.g., Halogenoesters)
Expanding beyond simple ketones, the imidazo[1,2-a]pyridine ring system can be constructed using other carbonyl-containing compounds, with α-halogenoesters being a prime example. This method provides access to monosubstituted imidazo[1,2-a]pyridines which can serve as valuable intermediates for more complex molecules. acs.orgnih.gov
A straightforward synthesis involves the condensation of a 2-aminopyridine with an α-halogenoester like ethyl bromopyruvate. acs.org Simply refluxing a mixture of these two components in a solvent such as ethanol can effectively produce the desired heterocyclic product. acs.org This reaction is a variation of the classical condensation with α-haloketones and provides a direct route to imidazo[1,2-a]pyridines bearing an ester group, which can be further manipulated. Other related starting materials for condensation with 2-aminopyridines include α-tosyloxyketones and arylglyoxal hydrates. royalsocietypublishing.org
With 2-Aminopyridines and Compounds with Multiple Bonds (e.g., Alkynes)
The reaction of 2-aminopyridines with compounds containing multiple bonds, particularly alkynes, offers another powerful avenue for the synthesis of the imidazo[1,2-a]pyridine scaffold. These methods often involve multicomponent reactions or oxidative cyclizations.
A well-established method is the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt like copper(I) iodide (CuI). organic-chemistry.orgbeilstein-journals.org This reaction proceeds through a domino sequence involving A³-coupling, cycloisomerization, and a prototropic shift. organic-chemistry.org Variations of this approach have been developed using combination catalyst systems such as CuI–NaHSO₄·SiO₂. organic-chemistry.orgbeilstein-journals.org
Transition-metal-free alternatives have also been reported. An iodine-mediated oxidative cross-coupling between a 2-aminopyridine and an aromatic terminal alkyne provides a practical route to imidazo[1,2-a]pyridine derivatives. researchgate.net Furthermore, novel (3+2) cycloaddition reactions have been discovered, for instance, between 2-aminopyridines and propargyl alcohols, promoted by a NaIO₄/TBHP system, to yield C3-carbonylated imidazopyridines. nih.gov A catalyst-free approach for the synthesis of 2-phosphonylated imidazo[1,2-a]pyridines from 2-aminopyridine and phosphorylated alkynes has also been successfully developed. acs.orgnih.gov
With 2-Benzoylmethylimidazoles and Polarized Olefins
An alternative synthetic strategy involves building the pyridine portion of the bicyclic system onto a pre-existing imidazole ring. A specific example of this is the reaction of 2-benzoylmethylimidazoles with polarized olefins. nih.gov In this method, the presence of a base, such as potassium carbonate (K₂CO₃), facilitates the reaction to yield the corresponding imidazo[1,2-a]pyridine derivatives. nih.gov This approach allows for the formation of the fused heterocyclic system through a different bond-forming disconnection compared to the more common methods starting from 2-aminopyridines.
Tandem Reactions
Tandem reactions, also known as cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.net This strategy is widely employed in the synthesis of imidazo[1,2-a]pyridines to rapidly build molecular complexity. rsc.org
Several types of tandem reactions have been developed for this purpose:
Reaction with Morita-Baylis-Hillman (MBH) Acetates: A one-pot, reagent-free reaction between the MBH acetates of nitroalkenes and 2-aminopyridines yields a variety of functionalized imidazo[1,2-a]pyridines. researchgate.net The process involves a cascade of inter- and intramolecular aza-Michael additions. researchgate.netresearchgate.net
Iodine/Copper(I) Oxide Promotion: A tandem reaction promoted by an I₂/CuO system has been reported. In this process, iodine promotes the formation of an iodo-intermediate from a carbonyl compound, which then undergoes nucleophilic substitution with a 2-aminopyridine, followed by cyclization. beilstein-journals.org
Michael Addition/Oxidative Amination: The synthesis of 3-aroylimidazopyridines can be achieved via a copper(II) acetate-catalyzed aerobic oxidative amination. This reaction proceeds through a tandem sequence initiated by a Michael addition, which is then followed by an intramolecular oxidative amination step. beilstein-journals.org
Combined Multicomponent Reactions: The products of a GBB-3CR can be used as components in a subsequent Ugi multicomponent reaction. nih.govbeilstein-journals.org This tandem approach allows for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. nih.govbeilstein-journals.org
These tandem strategies exemplify the elegance and efficiency of modern organic synthesis in constructing valuable heterocyclic frameworks. beilstein-journals.orgresearchgate.net
Oxidative Coupling Reactions
Oxidative coupling reactions represent a powerful tool for the construction of the imidazo[1,2-a]pyridine nucleus, often proceeding through the formation of new carbon-nitrogen and carbon-carbon bonds under oxidative conditions. rsc.org These methods can utilize a variety of starting materials and oxidants, offering a versatile approach to this heterocyclic system.
One notable strategy involves the aerobic oxidative coupling of 2-aminopyridines with α,β-unsaturated ketones. beilstein-journals.org This method, catalyzed by copper(II) acetate, proceeds through a tandem Michael addition followed by an intramolecular oxidative amination to furnish the imidazo[1,2-a]pyridine core. beilstein-journals.org This approach has been successfully applied to the synthesis of derivatives with gem-difluoroalkyl side chains. beilstein-journals.org
Another approach utilizes the iodine-mediated oxidative cross-coupling of 2-aminopyridine with aromatic terminal alkynes. rsc.org This transition-metal-free method provides a straightforward and operationally simple route to imidazo[1,2-a]pyridine derivatives. rsc.org The reaction is believed to proceed through the formation of a reactive intermediate generated from the interaction of iodine with the terminal alkyne.
Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters offers an environmentally friendly pathway to imidazo[1,2-a]pyridines. organic-chemistry.org This rapid reaction highlights the utility of oxidative C-H functionalization in heterocyclic synthesis.
A summary of representative oxidative coupling reactions is presented in Table 1.
Table 1: Examples of Oxidative Coupling Reactions for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Key Features |
|---|---|---|---|
| 2-Aminopyridines | α,β-Unsaturated Ketones | Copper(II) acetate, Aerobic | Tandem Michael addition/intramolecular oxidative amination. beilstein-journals.org |
| 2-Aminopyridine | Aromatic Terminal Alkynes | Iodine | Transition-metal-free, operationally simple. rsc.org |
| Pyridines | Ketone Oxime Esters | Copper catalyst, Aerobic | Environmentally friendly dehydrogenative cyclization. organic-chemistry.org |
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, thereby minimizing waste and simplifying reaction procedures. mdpi.com Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives. rsc.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) that utilizes a 2-aminoazine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine scaffold. mdpi.comacs.org This reaction is often catalyzed by acids, such as ammonium chloride or p-toluenesulfonic acid, and can be performed under mild conditions. mdpi.com The GBB reaction has been employed to synthesize imidazo[1,2-a]pyridines functionalized with azide (B81097) groups, which serve as versatile intermediates for further chemical transformations. mdpi.com The use of microwave irradiation in conjunction with the GBB reaction has been shown to accelerate the synthesis of imidazo[1,2-a]pyridine-3-amines. mdpi.com
Another MCR approach involves the reaction of 2-aminopyridines, aldehydes, and isocyanides, which can be catalyzed by Lewis acids like Yb(OTf)₃ under microwave irradiation to produce a variety of imidazo[1,2-a]pyridine adducts in high yields. beilstein-journals.org These adducts can then undergo further transformations, such as intramolecular Diels-Alder reactions, to generate more complex fused heterocyclic systems. beilstein-journals.org
A selection of multicomponent reactions for synthesizing imidazo[1,2-a]pyridine derivatives is highlighted in Table 2.
Table 2: Multicomponent Reactions for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Isocyanide | Acid catalyst (e.g., NH₄Cl) | Imidazo[1,2-a]pyridine-3-amines. mdpi.commdpi.com |
| 2-Aminoazine | Aldehyde | Isocyanide | Lewis acid (e.g., Yb(OTf)₃), Microwave | Imidazo[1,2-a]pyridine adducts. beilstein-journals.org |
Metal-Catalyzed Synthesis
Metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the imidazo[1,2-a]pyridine ring system is no exception. researchgate.net Copper and palladium are two of the most frequently employed metals for this purpose, each offering distinct advantages and catalytic cycles.
Copper catalysis is a versatile and cost-effective approach for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net These methods often involve oxidative coupling or cyclization reactions.
A notable example is the copper(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. nih.govorganic-chemistry.org This one-pot procedure is general and suitable for constructing a variety of substituted imidazo[1,2-a]pyridines. nih.gov The reaction is believed to proceed through a Michael addition followed by a series of oxidative steps. organic-chemistry.org
Another efficient method involves the copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones. rsc.org A heterogeneous catalyst system, such as CuCl₂ on nano-TiO₂, has been shown to be effective and reusable. rsc.org Visible light has also been utilized to mediate a copper(I) chloride-catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes, using molecular oxygen as the oxidant at room temperature. rsc.org This photochemical approach allows for the formation of two C-N bonds and one C-C bond in a single step. rsc.org
The use of copper catalysts in the synthesis of formyl-substituted imidazo[1,2-a]pyridines has also been reported, where the sensitive aldehyde group is preserved during the oxidative cyclization of 2-aminopyridines with cinnamaldehyde (B126680) derivatives. beilstein-journals.org
Key copper-catalyzed methods are summarized in Table 3.
Table 3: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactant 1 | Reactant 2 | Copper Catalyst | Oxidant/Conditions | Key Features |
|---|---|---|---|---|
| Aminopyridines | Nitroolefins | CuBr | Air, 80°C | One-pot, green oxidant. nih.govorganic-chemistry.org |
| 2-Aminopyridines | Ketones | CuCl₂/nano-TiO₂ | Air | Heterogeneous, reusable catalyst. rsc.org |
| 2-Aminopyridines | Terminal Alkynes | CuCl | Visible light, O₂ | Photochemical, room temperature. rsc.org |
| 2-Aminopyridines | Cinnamaldehyde derivatives | Copper catalyst | Aerobic | Preserves sensitive aldehyde group. beilstein-journals.org |
Palladium catalysis is a powerful tool for C-C and C-N bond formation, and it has been effectively applied to the synthesis and functionalization of imidazo[1,2-a]pyridines. nih.gov
One approach involves the palladium-catalyzed reaction between imidazo[1,2-a]pyridine derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes under microwave irradiation. nih.gov This method provides a rapid and high-yielding route to 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives. nih.gov
A one-pot, three-step procedure has been developed that combines cyclization, Suzuki coupling, and palladium-catalyzed heteroarylation to generate polysubstituted imidazo[1,2-a]pyridines. nih.gov This microwave-assisted method allows for the efficient synthesis of 2,3,6-trisubstituted derivatives from readily available starting materials. nih.gov
Furthermore, a palladium-catalyzed tandem reaction involving amidation, Knoevenagel condensation, and Wacker-type oxidation/C-O coupling has been used to synthesize chromeno-annulated imidazo[1,2-a]pyridines. acs.org This one-pot synthesis proceeds in moderate to good yields and tolerates a variety of functional groups. acs.org
Examples of palladium-catalyzed syntheses are provided in Table 4.
Table 4: Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactant 1 | Reactant 2 | Palladium Catalyst | Key Transformation | Product Type |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative | 4-Bromo-2,2-dialkyl-2H-chromene | Pd catalyst | Cross-coupling | 3-Chromenyl-imidazo[1,2-a]pyridines. nih.gov |
| 2-Amino-5-halogenopyridine | 2-Halogenocarbonyl derivative, Boronic acid, Heteroaryl bromide | Pd catalyst | Cyclization/Suzuki/Heteroarylation | Polysubstituted imidazo[1,2-a]pyridines. nih.gov |
Miscellaneous Synthetic Protocols
In addition to the aforementioned mainstream methods, several other synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine core. nih.gov These include electrochemical approaches and other unique cyclization reactions.
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and high temperatures. researchgate.net The electrochemical oxidative C-H cyanation of imidazo[1,2-a]pyridines has been achieved using TMSCN as the cyano source in the presence of a KH₂PO₄/K₂HPO₄ buffer. organic-chemistry.org This method provides C3-cyanated products in good yields.
Electrochemical strategies have also been employed for the synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines without the need for external heating or transition metal catalysts. organic-chemistry.org Furthermore, the electrochemical oxidative selenylation of imidazo[1,2-a]pyridines with diselenides has been developed, offering an environmentally benign route to 3-selenylated derivatives. researchgate.net This reaction proceeds in an undivided electrochemical cell using electrons as the oxidizing reagent. researchgate.net
A summary of electrochemical methods is presented in Table 5.
Table 5: Electrochemical Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Substrate | Reagent | Key Features | Product |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | TMSCN | Oxidative C-H cyanation, buffered conditions. organic-chemistry.org | C3-cyanated imidazo[1,2-a]pyridines. organic-chemistry.org |
| 2-Aminopyridine and others | Not specified | Mild, energy-efficient, no external heating. organic-chemistry.org | 3-Nitro-2-aryl-imidazo[1,2-a]pyridines. organic-chemistry.org |
Mechanochemical Strategies
Mechanochemical synthesis represents a significant advancement in green chemistry, offering solvent-free and often catalyst-free pathways to complex molecules. This technique utilizes mechanical force, such as grinding or milling, to initiate chemical reactions.
A notable mechanochemical method involves the simple grinding of 2-aminopyridines with a variety of ω-bromomethylketones in a mortar and pestle at ambient temperature (25-30°C). beilstein-archives.org This procedure is conducted without any solvent or catalyst, affording imidazo[1,2-a]pyridines in excellent to near-quantitative yields within a very short timeframe of 3 to 5 minutes. beilstein-archives.org The key advantages of this grindstone chemistry approach include its operational simplicity, broad substrate applicability, generation of no organic waste, and the fact that the products are often pure enough to not require chromatographic purification. beilstein-archives.org The process is also easily scalable, as demonstrated by the successful gram-scale synthesis of specific derivatives. beilstein-archives.org
Another mechanochemical approach utilizes an electrical grinder with iodine as a catalyst for the cyclocondensation reaction between various aryl methyl ketones and 2-aminopyridines, which also produces 2-arylimidazo[1,2-a]pyridines in good yields. researchgate.net These solvent-free methods highlight the efficiency and environmental benefits of mechanochemistry in heterocyclic synthesis. beilstein-archives.orgresearchgate.net
Table 1: Examples of Imidazo[1,2-a]pyridines Synthesized via Grindstone Chemistry beilstein-archives.org
| 2-Aminopyridine Reactant | ω-Bromoacetophenone Reactant | Time (min) | Yield (%) |
|---|---|---|---|
| 2-aminopyridine | 4'-Bromo-ω-bromoacetophenone | 3 | 98 |
| 2-aminopyridine | 4'-Chloro-ω-bromoacetophenone | 3 | 97 |
| 2-aminopyridine | 4'-Fluoro-ω-bromoacetophenone | 4 | 96 |
| 2-amino-5-methylpyridine | ω-bromoacetophenone | 4 | 97 |
Formimidamide Chemistry
Formimidamide chemistry provides a facile and innovative route to 3-substituted imidazo[1,2-a]pyridines, avoiding the use of transition metal complexes or other harsh reagents. rsc.org This strategy involves the reaction of readily available starting materials such as benzyl, allyl, or propargyl halides with 2-aminopyridines. rsc.orgresearchgate.net
The process is based on the formation of an N,N-dimethylformimidamide-pyridinium salt intermediate. researchgate.net This intermediate undergoes a cyclization reaction to form the final product. rsc.org Computational studies on the reaction mechanism suggest that the transformation proceeds via an intramolecular Mannich-type addition, which favors a Baldwin-allowed 5-exo-trig cyclization, rather than a less favorable pericyclic 1,5-electrocyclization that would constitute a 5-endo-trig process. rsc.org
A key factor for the successful synthesis of 3-substituted imidazopyridines using this method is the use of anhydrous conditions to suppress side reactions. rsc.org Researchers have also developed a one-pot version of this procedure, which can provide the desired heterobicycle in improved yields. rsc.org This methodology offers a direct pathway to 3-aryl, 3-alkenyl, and 3-alkynyl substituted imidazo[1,2-a]pyridines. rsc.orgresearchgate.net
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. beilstein-archives.orgresearchgate.netrsc.orgnih.gov These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient protocols. beilstein-archives.orgresearchgate.netrsc.org The development of such methods is crucial, as traditional syntheses often rely on high temperatures, toxic solvents, and expensive catalysts. royalsocietypublishing.org
Aqueous Ethanol as Solvent
Aqueous ethanol serves as an effective and environmentally friendly solvent system for the synthesis of imidazo[1,2-a]pyridine derivatives. royalsocietypublishing.orgroyalsocietypublishing.org A facile and efficient protocol has been developed for producing 2-arylimidazo[1,2-a]pyridines through the two-component cyclization of substituted 2-aminopyridines and phenacyl bromides. royalsocietypublishing.org This reaction is catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds at room temperature in a 1:1 (v/v) mixture of ethanol and water. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net
This method offers several advantages, including a broad substrate scope, short reaction times, and high to moderate yields (65-94%). royalsocietypublishing.orgroyalsocietypublishing.org The use of aqueous ethanol as the solvent is a key step towards greener chemistry, and the protocol has been successfully applied to multigram scale synthesis. royalsocietypublishing.orgroyalsocietypublishing.org The general procedure involves dissolving the substituted 2-aminopyridine in aqueous ethanol, adding the substituted phenacyl bromide, and then adding DBU dropwise, followed by stirring at room temperature. royalsocietypublishing.org
Table 2: DBU-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Ethanol royalsocietypublishing.orgroyalsocietypublishing.org
| 2-Aminopyridine | Phenacyl Bromide | Time (h) | Yield (%) |
|---|---|---|---|
| 2-aminopyridine | phenacyl bromide | 2.5 | 92 |
| 2-amino-5-methylpyridine | phenacyl bromide | 3.0 | 94 |
| 2-aminopyridine | 4-chlorophenacyl bromide | 2.0 | 90 |
| 2-aminopyridine | 4-bromophenacyl bromide | 2.0 | 85 |
Water as Solvent
Water is an ideal green solvent for chemical synthesis due to its non-toxic, non-flammable, and abundant nature. Several methods for synthesizing imidazo[1,2-a]pyridines have been developed that utilize water as the reaction medium.
One such method is an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system. organic-chemistry.org This reaction proceeds in water, does not require a metal catalyst or a base, and provides good yields under mild conditions. organic-chemistry.org Another approach involves the iodine-catalyzed condensation of aryl methyl ketones with 2-aminopyridines in aqueous media. researchgate.net While some of these reactions work well "on water," the addition of a surfactant like sodium dodecyl sulphate (SDS) has been shown to improve the substrate scope and yield. researchgate.netnih.gov Furthermore, simple and reproducible methods for synthesizing substituted imidazopyridines have been achieved using water as a solvent for cyclization reactions. researchgate.net
PEG Solvent with Nanocatalysts
Polyethylene glycol (PEG) is a non-toxic, biodegradable, and inexpensive polymer that serves as an effective green reaction medium. Its use, combined with recyclable nanocatalysts, provides a sustainable approach for synthesizing imidazo[1,2-a]pyridines.
One study reports the creation of a magnetic nanocatalyst, ZnS-ZnFe2O4, for the three-component one-pot reaction of 2-aminopyridine, various aldehydes, and cyclohexyl isocyanide in PEG at 110°C. nanomaterchem.com This system produces imidazo[1,2-a]pyridine derivatives in high yields. The magnetic nature of the catalyst allows for its easy separation and recycling. nanomaterchem.com
Similarly, a copper(II) complex immobilized on functionalized magnetic nanoparticles ([Fe3O4@Diol/Phen-CuCl2]) has been used as a nanocatalyst for the one-pot, three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes in PEG. nih.gov This method also benefits from high yields and the ability to easily recover and reuse the catalyst, aligning with the principles of green chemistry. nih.gov
Table 3: Nanocatalyst-Mediated Synthesis of Imidazo[1,2-a]pyridines in PEG
| Catalyst | Reactants | Solvent | Key Advantages | Ref |
|---|---|---|---|---|
| ZnS-ZnFe2O4 | 2-aminopyridine, aldehydes, cyclohexyl isocyanide | PEG | High yields, recyclable magnetic catalyst, green solvent | nanomaterchem.com |
Catalyst-Free Reactions
Eliminating the need for a catalyst simplifies reaction procedures, reduces costs, and prevents potential contamination of the product with metal residues. Several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed.
The condensation of 2-aminopyridines with α-halocarbonyl compounds can be achieved without a catalyst by simply refluxing the reactants in a solvent like ethanol or DMF. nih.govacs.org Another catalyst-free approach involves the reaction of 2-aminopyridines with vinyl azides, where the product can be isolated in high purity by simply evaporating the solvent. organic-chemistry.org A rapid, catalyst-free synthesis of imidazo[1,2-a]pyridine has also been reported using cyclohexane (B81311) as the solvent, highlighting broad substrate scope and good yields. researchgate.net Additionally, as mentioned previously, mechanochemical grinding provides a powerful solvent- and catalyst-free route to these heterocycles. beilstein-archives.org These methods demonstrate that the formation of the imidazo[1,2-a]pyridine scaffold can be efficiently achieved under remarkably simple and clean conditions. organic-chemistry.org
Microwave Irradiation
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient construction of imidazo[1,2-a]pyridine scaffolds, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and often milder reaction conditions. derpharmachemica.comresearchgate.net This technology facilitates organic reactions with high efficiency and good functional group tolerance. derpharmachemica.comresearchgate.net
One notable approach involves the reaction of 2-aminopyridines with α-haloketones. A solvent- and catalyst-free method has been developed for the condensation of various 2-aminopyridines with α-bromoketones under microwave irradiation, affording the desired imidazo[1,2-a]pyridines in good to excellent yields. researchgate.net Similarly, phenacyl bromides react with 2-aminopyridine under microwave irradiation in a solvent-free system catalyzed by the ionic liquid 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, producing highly substituted derivatives in good yields. derpharmachemica.com The reaction time in these cases is dramatically reduced from hours or even days to mere seconds or minutes. derpharmachemica.com
Another green chemistry approach utilizes lemon juice as a natural acid catalyst and solvent for a one-pot synthesis. benthamdirect.com In this method, aromatic ketones are first brominated with N-bromosuccinimide (NBS) under microwave irradiation at 85°C, followed by the addition of 2-aminopyridine to the reaction mixture, which is further irradiated to yield 2-phenylimidazo[1,2-a]pyridines. benthamdirect.com This protocol is noted for its clean reaction profile, high yields, and avoidance of hazardous solvents. benthamdirect.com
A catalyst-free protocol has also been reported using water as a green solvent. connectjournals.com Substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) react under microwave irradiation for 30 minutes to produce imidazo[1,2-a]pyridine derivatives with excellent yields ranging from 92–95%. connectjournals.com This method is environmentally benign, avoiding the use of toxic catalysts and hazardous solvents. connectjournals.com
The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction, has also been adapted for microwave-assisted synthesis. mdpi.comsciforum.net Imidazo[1,2-a]pyridine-chromones can be synthesized from 2-aminopyridines, 3-formyl-chromone, and various isocyanides in ethanol with ammonium chloride as a catalyst. mdpi.comsciforum.net This microwave-assisted GBB protocol is efficient, eco-friendly, and requires short reaction times. mdpi.com
Furthermore, microwave irradiation has been employed for the functionalization of the imidazo[1,2-a]pyridine core. For instance, 2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes can be synthesized from the parent imidazo[1,2-a]pyridines using a mixture of DMF and POCl₃ in PEG-400 as a green reaction medium under microwave conditions. tandfonline.com
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactants | Catalyst/Solvent | Conditions | Product | Yield (%) | Ref |
| 2-Aminopyridine, α-Bromoketones | None (Solvent-free) | Microwave | Imidazo[1,2-a]pyridines | Good to Excellent | researchgate.net |
| Phenacyl bromide, 2-Aminopyridine | Ionic Liquid (Solvent-free) | Microwave | Substituted Imidazo[1,2-a]pyridines | Good | derpharmachemica.com |
| Aromatic ketones, NBS, 2-Aminopyridines | Lemon Juice | 400 W, 85°C | 2-Phenylimidazo[1,2-a]pyridines | High | benthamdirect.com |
| Substituted 2-aminonicotinic acid, Chloroacetaldehyde | Water (Catalyst-free) | 30 min | Imidazo[1,2-a]pyridine derivatives | 92-95 | connectjournals.com |
| 2-Aminopyridines, 3-Formyl-chromone, Isocyanides | NH₄Cl / EtOH | 15 min | Imidazo[1,2-a]pyridine-chromones | 21-36 | mdpi.com |
Functionalization and Derivatization Strategies
The imidazo[1,2-a]pyridine scaffold is a versatile core that allows for a wide range of functionalization and derivatization reactions, crucial for modulating its chemical and biological properties. rsc.orgsci-hub.se Significant efforts have been dedicated to developing synthetic strategies to functionalize the heterocycle at its various positions, particularly at the C3 position, which is electron-rich and thus susceptible to electrophilic attack. rsc.orgresearchgate.net
Direct C-H functionalization has become a prominent strategy for derivatizing the imidazo[1,2-a]pyridine skeleton. rsc.orgresearchgate.net This includes methods for C3-alkylation, C3-arylation, and C3-carbonylation. researchgate.net A three-component, decarboxylative, Petasis-like reaction has been designed to functionalize the C-3 position by reacting an imidazo[1,2-a]pyridine with glyoxylic acid and a boronic acid. nih.gov This method is catalyst-free and operationally simplistic. nih.gov
Radical reactions also provide an efficient pathway for the direct functionalization of the imidazo[1,2-a]pyridine core. rsc.org These methods can be promoted through transition metal catalysis, metal-free oxidation, or photocatalysis, enabling the introduction of various functional groups onto the heterocyclic ring. rsc.org
While the C3 position is the most common site for functionalization, methods for derivatization at other positions (C2, C5, C6, C7, and C8) have also been developed, allowing for a comprehensive exploration of the chemical space around the scaffold. rsc.org
Nucleophilic substitution reactions on pre-functionalized imidazo[1,2-a]pyridine derivatives serve as a key strategy for introducing further molecular diversity. These reactions often involve the displacement of a leaving group, such as a halogen or a sulfinyl group, by a nucleophile.
A notable example is the intramolecular nucleophilic aromatic substitution (SNAᵣ) on 5-fluoroimidazo[1,2-a]pyridines. rsc.orgresearchgate.net This reaction, conducted under basic conditions, leads to the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives. rsc.orgresearchgate.net The choice of solvent is critical; using a non-nucleophilic alcohol like tert-butanol (B103910) enhances the yield of the tetracyclic product by minimizing competing intermolecular reactions. rsc.orgresearchgate.net
Derivatives bearing leaving groups at other positions are also amenable to nucleophilic substitution. For instance, a methylsulfinylimidazopyridine derivative has been shown to readily undergo substitution with various nucleophiles. nih.gov Similarly, a chloro-substituted imidazopyridine derivative can be converted into a range of other substituted compounds via nucleophilic displacement of the chlorine atom. nih.gov
In another study, a chloroimidazopyridazine derivative was successfully subjected to nucleophilic substitution reactions with phenol (B47542) and morpholine. beilstein-journals.orgbeilstein-journals.org These reactions, performed in DMF at 120°C with K₂CO₃ for phenol and in refluxing ethanol with NEt₃ for morpholine, yielded the corresponding substituted heterocycles, demonstrating the utility of this approach for expanding molecular libraries. beilstein-journals.orgbeilstein-journals.org
Table 2: Examples of Nucleophilic Substitution on Imidazo[1,2-a]pyridine Derivatives
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Ref |
| 5-Fluoroimidazo[1,2-a]pyridines | Intramolecular (basic) | tert-Butanol | Tetracyclic derivatives | - | rsc.orgresearchgate.net |
| Chloroimidazopyridazine derivative | Phenol | K₂CO₃, DMF, 120°C | Phenyl ether derivative | 73 | beilstein-journals.orgbeilstein-journals.org |
| Chloroimidazopyridazine derivative | Morpholine | NEt₃, EtOH, reflux | Morpholine derivative | 23 | beilstein-journals.orgbeilstein-journals.org |
| Methylsulfinylimidazopyridine derivative | Various nucleophiles | - | Substituted imidazopyridines | - | nih.gov |
| Chloroimidazopyridine derivative | Various nucleophiles | - | Substituted imidazopyridines | - | nih.gov |
Reduction of Nitro-Substituted Precursors
The reduction of nitro-substituted imidazo[1,2-a]pyridines is a valuable transformation, primarily for the synthesis of the corresponding amino derivatives, which can serve as versatile intermediates for further functionalization.
A specific reductive elimination reaction has been reported for 3,5-disubstituted imidazo[1,2-a]pyridines. rsc.org When 5-bromo-3-nitro- and 3,5-dinitro-imidazo[1,2-a]pyridine derivatives are treated with hydrazine (B178648) hydrate (B1144303) in hot ethanol, both the nitro and bromo groups are replaced by hydrogen atoms. rsc.org This reaction proceeds via a proposed mechanism based on the conjugated peri-relationship of these substituents. rsc.org While this method achieves reduction, it results in the complete removal of the nitro group rather than its conversion to an amine.
The synthesis of 3-nitroimidazo[1,2-a]pyridines is well-established, for example, through the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines. acs.org These nitro derivatives are key precursors for further modifications. For instance, 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) has been used as a substrate for Suzuki-Miyaura coupling reactions to introduce various aryl groups at the 8-position. nih.gov Although the primary focus of such studies is often on the subsequent reactions of the nitro-compound, the reduction of the nitro group itself is a fundamental step in many synthetic pathways to create amino-substituted imidazo[1,2-a]pyridines. These amino compounds are then poised for a variety of transformations, such as acylation or diazotization, to build more complex molecules.
Applications Beyond Pharmaceutical Development
Fluorescent Probes and Biological Imaging
The imidazo[1,2-a]pyridine (B132010) core is a well-established fluorophore, and its derivatives are extensively explored as fluorescent probes. ijrpr.comtandfonline.comnih.govnih.gov These compounds are attractive due to their π-conjugated bicyclic structure, which can lead to fluorescence emissions with excellent quantum yields. ijrpr.com The photophysical properties, including absorption and emission wavelengths, can be tuned by introducing various substituents to the core structure. ijrpr.comtandfonline.com For instance, electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can diminish it. ijrpr.com
Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed as fluorescent sensors for various analytes, including metal ions like Fe³⁺ and Hg²⁺, and biologically relevant molecules such as cysteine. nih.govrsc.orgrsc.org These probes often operate on mechanisms like excited-state intramolecular proton transfer (ESIPT) and are utilized in cellular imaging. tandfonline.comrsc.orgnih.gov
However, specific research detailing the application of Imidazo[1,2-a]pyridin-2-ol itself as a fluorescent probe or for biological imaging is not extensively documented. One study mentions the use of a derivative, 3-(p-tolylthio)this compound, as a synthetic intermediate in the preparation of other compounds, but does not investigate the fluorescent properties of the starting material itself. acs.org
Table 1: Examples of Imidazo[1,2-a]pyridine Derivatives as Fluorescent Probes (Note: This table includes derivatives of the core scaffold, as no direct data for this compound was available.)
| Derivative | Analyte Detected | Application |
| 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA) | Cysteine (Cys) | Imaging in living cells and zebrafish nih.govbohrium.com |
| Fused imidazopyridine-based sensor | Fe³⁺ and Hg²⁺ | Detection in aqueous media and HeLa cells rsc.org |
| Imidazo[1,2-a]pyridine-functionalized xanthene | Hg²⁺ | Naked-eye detection and cell imaging rsc.org |
| ESIPT imidazo[1,2-a]pyridine-based probes | Nerve agent simulants (DCP, DCNP) | Colorimetric and fluorometric detection nih.gov |
Chemical Biology Tool Compounds
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry and is the core of several commercial drugs. nih.govrsc.orgnih.gov Derivatives have been synthesized and evaluated for a wide range of biological activities, which suggests their potential as tool compounds in chemical biology to probe biological pathways. chemmethod.comnih.govmdpi.com However, there is no specific information available in the reviewed literature detailing the use of This compound as a chemical biology tool compound.
Material Sciences
In the field of material sciences, the focus is on the luminescent properties of the imidazo[1,2-a]pyridine core. rsc.orgorganic-chemistry.org The strong fluorescence of certain derivatives makes them promising candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). ijrpr.com The potential for these compounds to act as solid-state light emitters is an area of active research. ijrpr.com There are no specific findings on the application of This compound in material sciences in the provided search results.
N-Heterocyclic Carbenes in Organometallic Chemistry
N-Heterocyclic carbenes (NHCs) are a significant class of ligands in organometallic chemistry. While there is research on NHCs derived from imidazo[1,5-a]pyridines, which are isomers of the imidazo[1,2-a]pyridine system, specific information on the synthesis or use of NHCs derived from This compound is not available in the provided search results. organic-chemistry.orgincemc.roresearchgate.netrsc.org The broader imidazo[1,2-a]pyridine scaffold has been used to create NHC ligands for various catalytic applications. chemrxiv.org
Whitener of Fine Fabrics
There is no information available in the scientific literature provided regarding the use of This compound as a whitener for fine fabrics.
Future Directions and Emerging Research
Development of Novel Therapeutic Strategies
The inherent biological activity of the imidazo[1,2-a]pyridine (B132010) scaffold makes it a fertile ground for developing next-generation therapeutic strategies. Researchers are moving beyond traditional applications to explore its utility in complex and challenging diseases.
One of the most promising areas is oncology. Novel derivatives are being designed as targeted anticancer agents. nih.gov For instance, new diarylamide and diarylurea derivatives have demonstrated potent antiproliferative activity against human melanoma cells, with some compounds showing efficacy at submicromolar concentrations. nih.gov Another emerging strategy involves modulating key cellular signaling pathways. A recently synthesized imidazo[1,2-a]pyridine derivative, particularly when combined with curcumin (B1669340), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This highlights a trend towards developing combination therapies and agents that can tackle the inflammatory microenvironment of tumors.
Beyond cancer, the scaffold is being investigated for a wide array of other therapeutic applications, including:
Antiviral Agents: With the constant threat of new viral diseases, derivatives are being studied for their potential to inhibit viral replication, including activity against HIV and Hepatitis C. nih.gov
Anti-inflammatory Drugs: The ability of these compounds to modulate inflammatory pathways is being explored for treating chronic inflammatory diseases. nih.govchemrxiv.org
Antimicrobial and Antifungal Agents: The development of new derivatives continues to be a strategy to combat drug-resistant bacteria and fungi. chemrxiv.orgresearchgate.net
Exploration of New Derivatives and Chemical Libraries
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is unlocked through the synthesis and screening of new derivatives. A major focus of future research is the creation of diverse chemical libraries to identify lead compounds with improved efficacy and novel mechanisms of action. researchgate.netnih.gov
Structural modifications are being systematically explored to understand structure-activity relationships (SAR) and optimize compounds for specific biological targets. researchgate.netnih.gov This involves making precise chemical changes to the core structure and observing the impact on biological activity. For example, research has shown that creating hybrid molecules by fusing the imidazo[1,2-a]pyridine core with other pharmacologically active scaffolds, such as chromones, can lead to compounds with unique biological profiles. mdpi.com
Computational tools are playing an increasingly vital role in this process. Molecular docking studies are used to predict how different derivatives will bind to target proteins, such as enzymes or receptors, allowing chemists to prioritize the synthesis of compounds with the highest likelihood of success. nih.govnih.gov This in silico approach accelerates the discovery process and helps in designing molecules with high binding affinity and specificity, as seen in the development of potential inhibitors for SARS-CoV-2 cell entry proteins. nih.gov
Table 1: Therapeutic Targets and Activities of Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Target/Activity | Example/Study Focus |
|---|---|---|
| Oncology | Antiproliferative activity against melanoma | Design of diarylamide and diarylurea derivatives. nih.gov |
| Inflammation | Modulation of STAT3/NF-κB pathway | Co-administration with curcumin in cancer cell lines. nih.gov |
| Infectious Disease | Antiviral (SARS-CoV-2) | Inhibition of hACE2 and spike protein for blocking cell entry. nih.gov |
| Antimicrobial | General antibacterial and antifungal activity | Broad-spectrum activity of various scaffold derivatives. chemrxiv.orgresearchgate.net |
| Neurology | Sedative/Anxiolytic | Marketed drugs like Zolpidem and Alpidem. researchgate.netresearchgate.net |
Bridging Synthetic Chemistry and Medical Application
A critical aspect of future research is strengthening the connection between innovative synthetic chemistry and practical medical applications. researchgate.net The ability to efficiently synthesize a wide variety of imidazo[1,2-a]pyridine derivatives is essential for driving drug discovery forward. The development of robust and versatile synthetic methods allows for the creation of the compound libraries needed for biological screening. chemrxiv.orgresearchgate.net
Multi-component reactions (MCRs) are particularly valuable in this context. The Groebke–Blackburn–Bienaymé reaction, for example, allows for the one-pot synthesis of complex imidazo[1,2-a]pyridines from simple starting materials, which is highly efficient for building chemical libraries. mdpi.com This direct approach from synthesis to screening accelerates the identification of promising therapeutic candidates.
The ultimate goal is to translate laboratory synthesis into clinically effective treatments. The history of this scaffold, with several derivatives like Zolpidem (sedative), Olprinone (for heart failure), and Soraprazan (antiulcer) reaching the market, serves as a powerful proof of concept. researchgate.netnih.gov Future work will focus on identifying new lead compounds and optimizing their pharmacological properties to develop the next generation of imidazo[1,2-a]pyridine-based medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
